

VIPhyb In Vitro Reconstitution and Handling: Application Notes and Protocols

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Compound of Interest

Compound Name: VIPhyb

Cat. No.: B1142400

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Introduction

VIPhyb is a synthetic peptide that acts as a potent and versatile antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. By competitively inhibiting the binding of VIP to its receptors, **VIPhyb** effectively blocks the downstream signaling pathways initiated by VIP. This antagonism has significant implications for various research areas, including oncology, immunology, and virology. In cancer research, **VIPhyb** has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, glioblastoma, and breast cancer[1]. In the context of immunology and infectious diseases, **VIPhyb** has demonstrated the ability to enhance T-cell immunity and promote viral clearance, making it a valuable tool for studying immune responses[2].

These application notes provide detailed protocols for the in vitro reconstitution, handling, and application of **VIPhyb** to ensure optimal performance and experimental reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative data for **VIPhyb** based on published research.

Table 1: **VIPhyb** Inhibitory Concentrations (IC50)

| Cell Line/System | Target | IC50 Value | Reference |
|--|-----------------------|------------|-----------|
| NCI-H1299 (Non-small cell lung cancer) | VIP Receptor Binding | 500 nM | [2] |
| U87 (Glioblastoma) | 125I-PACAP-27 Binding | 500 nM | [3] |
| Lymphocytes | VIP Receptor Binding | 5 μ M | [4][5] |

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life | Notes |
|------------------------------|---------------------|----------------|---|
| Lyophilized Powder | -20°C or -80°C | Up to 4 years | Store in a desiccator to prevent moisture absorption. |
| Reconstituted Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized VIPhyb

This protocol describes the procedure for reconstituting lyophilized **VIPhyb** powder to create a stock solution.

Materials:

- **VIPhyb** lyophilized powder
- Sterile, molecular-grade water

- Sterile phosphate-buffered saline (PBS), pH 7.4
- Sterile, low-protein binding microcentrifuge tubes
- Pipettes and sterile, low-retention pipette tips
- Vortex mixer
- Microcentrifuge

Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized **VIPhyb** to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
- **Centrifugation:** Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
- **Reconstitution:** Carefully open the vial and add the appropriate volume of sterile, molecular-grade water to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM). Do not squirt the water directly onto the peptide powder; instead, gently run it down the side of the vial.
- **Dissolution:** Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or degrade. If necessary, let the vial sit at room temperature for a few minutes to allow for complete dissolution.
- **Dilution (Optional):** Once the peptide is fully dissolved in water, it can be further diluted to the desired final stock concentration using sterile PBS (pH 7.4).
- **Aliquoting and Storage:** Aliquot the reconstituted **VIPhyb** stock solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cell-Based Assay Using VIPhyb

This protocol provides a general workflow for utilizing the reconstituted **VIPhyb** in a typical in vitro cell-based assay to assess its antagonistic activity.

Materials:

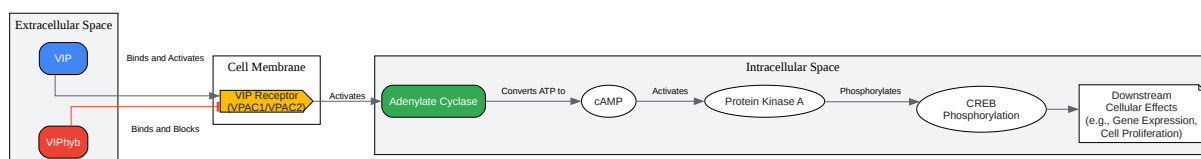
- Reconstituted **VIPhyb** stock solution (from Protocol 1)
- Cell culture medium appropriate for the cell line of interest
- Target cells expressing VIP receptors
- VIP (or other agonist) solution
- Multi-well cell culture plates
- Assay-specific reagents (e.g., for measuring cAMP levels, cell proliferation, or cytokine production)
- Incubator (37°C, 5% CO₂)

Procedure:

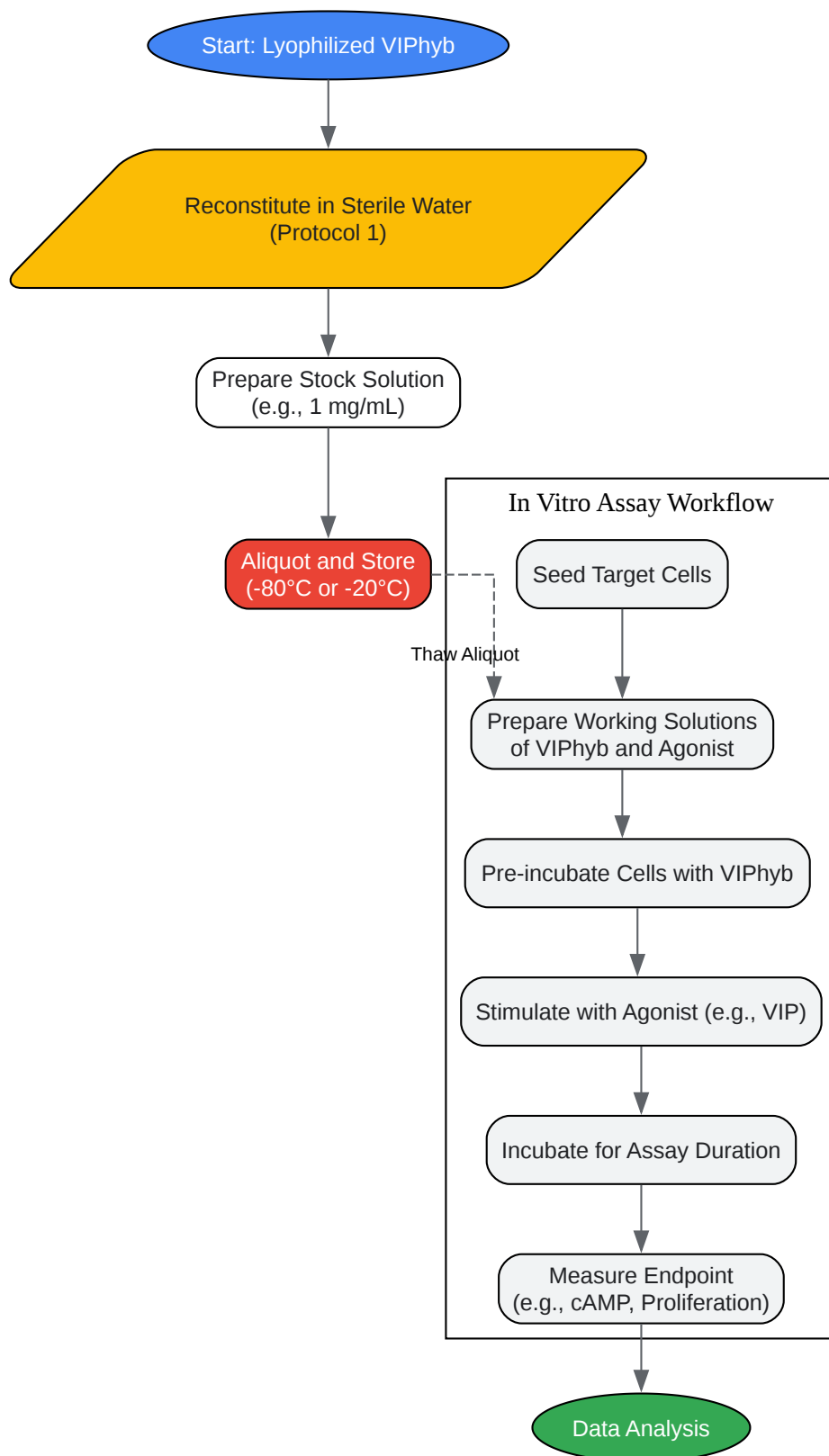
- **Cell Seeding:** Seed the target cells into a multi-well plate at the desired density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
- **Preparation of Working Solutions:** On the day of the experiment, thaw an aliquot of the **VIPhyb** stock solution on ice. Prepare serial dilutions of **VIPhyb** in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Also, prepare the VIP (or other agonist) solution at the desired concentration.
- **Pre-incubation with VIPhyb:** Remove the culture medium from the cells and replace it with the medium containing the different concentrations of **VIPhyb**. Include a vehicle control (medium without **VIPhyb**). Incubate the cells with **VIPhyb** for a predetermined amount of time (e.g., 30 minutes to 1 hour) at 37°C to allow for receptor binding.

- **Agonist Stimulation:** After the pre-incubation period, add the VIP (or other agonist) solution to the wells (except for the negative control wells).
- **Incubation:** Incubate the plate for the appropriate duration required for the specific assay being performed (this can range from minutes for signaling assays to days for proliferation assays).
- **Assay Measurement:** Following incubation, perform the specific assay to measure the desired endpoint. For example:
 - **cAMP Assay:** Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
 - **Cell Proliferation Assay:** Use assays such as MTT, XTT, or direct cell counting to determine the effect on cell viability and proliferation.
 - **Cytokine Secretion Assay:** Collect the cell culture supernatant and measure the levels of secreted cytokines using ELISA or a multiplex bead array.
- **Data Analysis:** Analyze the data to determine the effect of **VIPhyb** on the agonist-induced response. This may involve calculating IC₅₀ values or determining the percentage of inhibition.

Visualizations



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Caption: **VIPhyb** Signaling Pathway[Click to download full resolution via product page](#)

Caption: **VIPhyb** Experimental Workflow

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